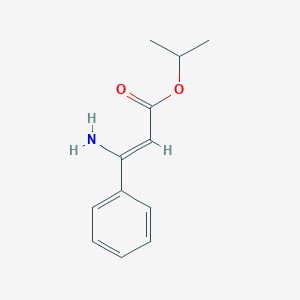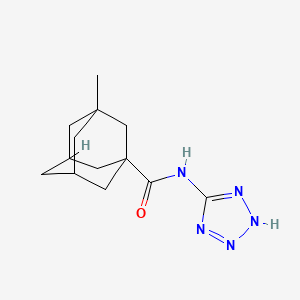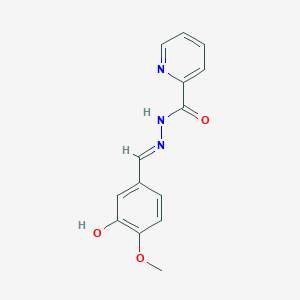![molecular formula C18H18N2O2S B3864204 (2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one
Vue d'ensemble
Description
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a complex organic compound with a unique structure that combines a benzothiophene core with an ethoxy group and a pyridinyl ethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
The pyridinyl ethylamino substituent is usually added through a nucleophilic substitution reaction. This involves reacting the benzothiophene intermediate with 2-(pyridin-2-yl)ethylamine under basic conditions. The final step involves the formation of the imine (methylidene) group, which can be achieved through a condensation reaction with formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mécanisme D'action
The mechanism of action of (2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one is unique due to its combination of a benzothiophene core with an ethoxy group and a pyridinyl ethylamino substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
5-ethoxy-2-(2-pyridin-2-ylethyliminomethyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-14-6-7-16-15(11-14)18(21)17(23-16)12-19-10-8-13-5-3-4-9-20-13/h3-7,9,11-12,21H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGDTSGGDTDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3864123.png)
![N,N,N',N'-tetramethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine-2,4-diamine](/img/structure/B3864126.png)
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate](/img/structure/B3864133.png)



![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)

![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3864162.png)


![ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B3864198.png)
![4-amino-N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3864216.png)

